6-fluoro-5-methoxy-1H-indazole
Description
Significance of Indazole Scaffolds in Heterocyclic Chemistry Research
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry and materials science. parchem.comnih.gov Though rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of biological activities, making them a focal point for drug discovery and development. chemicalbook.comnih.gov The versatility of the indazole nucleus allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse pharmacological profiles. nih.gov
The structural and electronic properties of indazoles, including their ability to exist in different tautomeric forms (with the 1H-tautomer being the most stable), make them versatile building blocks. chemicalbook.comaustinpublishinggroup.com Researchers have successfully designed and synthesized indazole-containing compounds with applications as anti-inflammatory, antimicrobial, anti-HIV, antitumor, and antifungal agents. chemicalbook.comnih.govbldpharm.com Their prominence is highlighted by their inclusion in numerous commercially available drugs and compounds currently in clinical trials. bldpharm.com The continuous exploration of indazole chemistry is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. bldpharm.com
Evolution of Research Interest in Fluorinated and Methoxy-Substituted Indazoles
The strategic incorporation of specific functional groups onto the indazole core can dramatically modulate a molecule's physicochemical and biological properties. Among the most impactful substituents are fluorine atoms and methoxy (B1213986) groups.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. In the context of indazoles, fluorination has been shown to improve biological potency and selectivity. For instance, studies on indazole derivatives as protein kinase inhibitors have demonstrated that the position of fluorine substitution is critical for activity. The presence of a fluorine atom at the 6-position of the indazole ring, in particular, has been associated with improved enzymatic and cellular potency in certain inhibitor classes. The unique electronic properties of fluorine can influence intermolecular interactions, such as hydrogen bonding and dipole interactions, which are crucial for drug-target binding. csic.es The development of synthetic methods, such as the condensation of o-fluorobenzaldehydes with hydrazines, has facilitated the creation of a wide array of fluorinated indazoles for research. clockss.org
Similarly, the methoxy group (–OCH₃) is a key substituent in drug design. Its presence can alter a molecule's solubility, electronic profile, and metabolic pathways. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, both of which can enhance binding to biological targets. nih.gov Research on indazole derivatives has shown that the inclusion of a methoxy group can lead to potent biological activity. For example, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov The synthesis of various methoxy-substituted indazoles, such as 5-methoxy-1H-indazole-3-carboxaldehyde, has been well-documented, providing accessible intermediates for further chemical exploration. nih.gov
Overview of 6-fluoro-5-methoxy-1H-indazole within the Context of Indazole Derivatives
Within the large family of substituted indazoles, this compound is a specific derivative that combines the influential features of both a fluorine atom and a methoxy group.
While extensive, peer-reviewed research focusing specifically on the synthesis and biological applications of this compound is not widely available in the public domain, its chemical structure suggests significant potential for investigation. The compound is commercially available, indicating its utility as a building block in synthetic chemistry. parchem.combldpharm.com
The properties of this compound can be inferred from the known effects of its constituent functional groups on the indazole scaffold. The fluorine at the 6-position is expected to enhance its metabolic stability and potentially modulate its binding affinity for various biological targets. The methoxy group at the 5-position could influence its solubility and provide an additional point of interaction for receptor binding. This specific substitution pattern creates a unique electronic environment on the benzene portion of the indazole ring, which could lead to novel biological activities or improved selectivity compared to monosubstituted analogues.
Given the established importance of fluorinated and methoxy-substituted indazoles in medicinal chemistry, particularly as kinase inhibitors and receptor agonists, this compound represents a promising, yet underexplored, scaffold for the development of new chemical entities. google.com Further research is warranted to elucidate its specific synthetic pathways, physicochemical properties, and potential pharmacological profile.
Data Tables
Table 1: Physicochemical Properties of Selected Indazole Derivatives (Note: Data for this compound is limited; some values are predicted or taken from supplier data and should be confirmed by experimental analysis.)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Indazole | C₇H₆N₂ | 118.14 | 271-44-3 |
| 6-fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 348-27-6 |
| 5-methoxy-1H-indazole | C₈H₈N₂O | 148.16 | 698-25-9 |
| This compound | C₈H₇FN₂O | 166.15 | 1360892-08-5 bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-methoxy-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHUJFLLMHBOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 5 Methoxy 1h Indazole and Analogous Indazole Derivatives
Classical and Contemporary Approaches to 1H-Indazole Core Synthesis
The construction of the bicyclic indazole system can be achieved through various synthetic strategies, ranging from classical cyclization and condensation reactions to modern one-pot multicomponent approaches.
Cyclization Reactions of Precursors
Intramolecular cyclization reactions are a cornerstone of 1H-indazole synthesis. These methods often involve the formation of a key N-N bond or the closure of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring.
One prominent strategy involves the intramolecular C-H amination of arylhydrazones. For instance, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an effective method for constructing a variety of 1H-indazoles. This approach is particularly useful for the synthesis of 3-substituted indazoles that may be challenging to access through other C-H amination methods. Mechanistic studies suggest that this transformation can proceed via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant.
Another powerful cyclization method is the [3+2] annulation of arynes with hydrazones. This approach allows for the construction of the 1H-indazole skeleton under mild conditions and can accommodate a range of substituents on both the aryne and hydrazone components. Depending on the nature of the hydrazone, different pathways can be operative. For example, N-tosylhydrazones can yield 3-substituted indazoles, while N-aryl/alkylhydrazones can lead to 1,3-disubstituted indazoles.
The table below summarizes key research findings for the synthesis of 1H-indazoles via cyclization reactions.
Table 1: Selected Cyclization Reactions for 1H-Indazole Synthesis
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Arylhydrazones | AgNTf2, Cu(OAc)2, 1,2-dichloroethane, 80 °C, 24 h | 1H-Indazole derivatives | Moderate to good | |
| Arynes and N-tosylhydrazones | CsF or KF, THF or MeCN | 3-Substituted 1H-indazoles | Good | |
| Arynes and N-aryl/alkylhydrazones | CsF or KF, THF or MeCN | 1,3-Disubstituted 1H-indazoles | Good |
Condensation Reactions with Hydrazine (B178648) and Derivatives
A classical and widely employed method for the synthesis of the indazole core is the condensation of a suitably substituted carbonyl compound with hydrazine or its derivatives. This approach is particularly relevant for the synthesis of indazoles with specific substitution patterns on the benzene ring.
A notable example is the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. This method provides a practical route to various indazole derivatives. The use of O-methyloxime derivatives is advantageous as it can prevent a competitive Wolf-Kishner reduction, which is sometimes observed in direct preparations from aldehydes.
The table below presents research findings related to the synthesis of 1H-indazoles via condensation reactions with hydrazine.
Table 2: Synthesis of 1H-Indazoles via Condensation with Hydrazine
| Carbonyl Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| o-Fluorobenzaldehydes | Hydrazine | Indazole derivatives | Varies | |
| o-Fluorobenzaldehyde O-methyloximes | Hydrazine | Indazole derivatives | Improved yields over aldehydes | |
| 2,6-Dialkoxyacetophenone hydrazones | Polyphosphoric acid (PPA) | 3-Methyl-4-alkoxy-1H-indazoles | Reasonable |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like indazoles from simple and readily available starting materials in a single synthetic operation. These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.
One such approach involves the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, which provides a direct one-step route to 1-alkyl-1H-indazoles. This method can be performed as a one-pot NCS-chlorination/aryne annulation or an Ac2O-acylation/deprotection protocol, yielding the desired products in high yields.
Another example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles. This method provides moderate to good yields and is tolerant of various functional groups on the aromatic ring.
The following table summarizes selected one-pot multicomponent reactions for the synthesis of 1H-indazole derivatives.
Table 3: One-Pot Multicomponent Reactions for 1H-Indazole Synthesis
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,1-Dialkylhydrazones, o-(trimethylsilyl)aryl triflates | NCS, CsF, acetonitrile (B52724), 65 °C | 1-Alkyl-1H-indazoles | 32-78 | |
| 2-Iodo-5-methoxybenzyl bromide, di-tert-butyl hydrazodiformate | CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80 °C | 1,2-di-tert-Butyl 5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate | Moderate to good |
Targeted Functionalization Strategies for Fluorine and Methoxy (B1213986) Groups
The introduction of fluorine and methoxy groups onto the indazole scaffold requires specific and often regioselective synthetic methods. These functional groups can significantly impact the biological activity of the resulting compounds.
Introduction of Fluorine via Electrophilic Fluorination and Halogen Exchange
The introduction of a fluorine atom onto the indazole ring can be achieved through several methods, with electrophilic fluorination being a prominent approach.
Electrophilic Fluorination:
Direct fluorination of the indazole core can be accomplished using electrophilic fluorinating reagents. N-Fluorobenzenesulfonimide (NFSI) has been successfully employed for the efficient, simple, and metal-free fluorination of 2H-indazoles. This reaction often proceeds in water under ambient air, providing direct access to fluorinated indazole derivatives with a broad range of functionalities in good yields. Mechanistic studies suggest that this transformation may proceed through a radical pathway.
The following table provides an overview of electrophilic fluorination of indazoles.
Table 4: Electrophilic Fluorination of Indazoles
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 2H-Indazoles | N-Fluorobenzenesulfonimide (NFSI) | Water, ambient air | Fluorinated 2H-indazoles | Good |
Halogen Exchange:
The halogen exchange, or Finkelstein reaction, represents another strategy for the introduction of fluorine. This method typically involves the displacement of a heavier halogen, such as bromine or iodine, with a fluoride (B91410) ion. While extensively used in aliphatic chemistry, its application to aromatic systems often requires metal catalysis. Copper and nickel complexes have been shown to mediate such transformations in aryl halides. Although specific examples for the synthesis of 6-fluoro-1H-indazole via this method are not extensively detailed in the provided search results, the general principle of metal-mediated halogen exchange is a viable synthetic consideration.
Regioselective Methoxy Group Incorporation
The regioselective introduction of a methoxy group, particularly at the 5-position of the indazole ring, is crucial for the synthesis of the target compound. This can be achieved by starting with a precursor that already contains the methoxy group or by functionalizing the indazole core at a later stage.
One common approach is the synthesis from a substituted aniline (B41778) precursor. For example, 5-methoxy-1H-indazole can be synthesized from 2-methyl-4-methoxyaniline via diazotization.
Another strategy involves the O-methylation of a corresponding hydroxyindazole. While specific details on the O-methylation of 5-hydroxy-6-fluoro-1H-indazole were not found, the regioselective functionalization of 5-hydroxy-6-azaindazole has been reported, suggesting that similar strategies could be applicable to the indazole system. The regioselectivity of alkylation on the indazole nitrogen atoms is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring.
The table below highlights a method for the synthesis of a 5-methoxy-1H-indazole derivative.
Table 5: Synthesis of 5-Methoxy-1H-Indazole
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Methyl-4-methoxyaniline | Sodium nitrite, acetic acid | 5-Methoxy-1H-indazole | 18 |
Advanced Catalytic Methods for Indazole Construction
Modern organic synthesis heavily relies on catalytic processes to achieve high efficiency, selectivity, and sustainability. The construction of the indazole ring system has significantly benefited from the development of novel catalytic methodologies, including palladium- and copper-catalyzed reactions, as well as metal-free alternatives.
Palladium-Catalyzed C-H Amination Reactions
Palladium catalysis has emerged as a powerful tool for the formation of C–N bonds, a key step in the synthesis of many nitrogen-containing heterocycles. acs.org Intramolecular C–H amination reactions catalyzed by palladium provide a direct and atom-economical approach to constructing the indazole core. These reactions typically involve the activation of a C–H bond on an aromatic ring and subsequent coupling with a nitrogen nucleophile.
One common strategy involves the use of ortho-substituted aryl precursors bearing a hydrazone or a related nitrogen-containing functional group. The palladium catalyst facilitates the cyclization by activating a C–H bond ortho to the directing group, leading to the formation of the indazole ring. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, palladium acetate (B1210297) in combination with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) has been successfully employed in the intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines to furnish 1-aryl-1H-indazoles. researchgate.net
Recent advancements have focused on expanding the substrate scope and improving the reaction efficiency. Tandem reactions, where a palladium catalyst promotes sequential transformations in a single pot, have also been developed. For example, a process involving an intermolecular Heck arylation followed by an intramolecular aerobic oxidative C–H amination, both catalyzed by the same palladium species, has been reported for the synthesis of fused imidazole (B134444) systems, showcasing the potential of such tandem strategies for complex heterocycle synthesis. rsc.org
Table 1: Examples of Palladium-Catalyzed Indazole Synthesis
| Starting Material | Catalyst/Ligand | Product | Yield | Reference |
| N-aryl-N′-(o-bromobenzyl)hydrazine | Pd(OAc)₂/dppf | 1-aryl-1H-indazole | Moderate to very good | researchgate.net |
| 2-vinyl imidazole and aryl halide | Pd catalyst | Benzimidazo/phenanthroimidazo[1,2-a]quinolines | Moderate to high | rsc.org |
| N-aryl benzamide (B126) and O-benzoyl hydroxylamine (B1172632) | Pd(II) or Pd(0) | Tertiary and secondary arylalkyl amines | Not specified | acs.org |
| Biaryl amine and O-benzoyl hydroxylamine | Pd catalyst | 2,2′-diaminobiaryls | Not specified | rsc.org |
| 2-iodostyrene and di-t-butyldiaziridinone | Pd catalyst | Indoles | Not specified | organic-chemistry.org |
Copper-Catalyzed Cyclization Processes (e.g., Ullmann-type reactions)
Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long-standing history in the synthesis of nitrogen heterocycles. acs.orgresearchgate.netnih.gov These methods have been refined to become milder, more efficient, and applicable to a broader range of substrates, making them highly valuable for indazole synthesis. researchgate.net The intramolecular Ullmann cyclization is a key strategy for forming the N-N bond or a C-N bond of the indazole ring.
A common approach involves the cyclization of o-haloaryl hydrazones. researchgate.net In a typical reaction, a copper(I) or copper(II) salt, often in the presence of a ligand and a base, catalyzes the intramolecular coupling between the nitrogen of the hydrazone and the halogenated aromatic ring. This method has been successfully applied to the synthesis of fluorinated indazoles, which are of significant interest in pharmaceutical development. acs.orgresearchgate.net High-throughput screening and statistical modeling have been employed to optimize reaction conditions, addressing challenges such as poor reactivity and thermal hazards. acs.org
Ligand-free copper-catalyzed intramolecular amination reactions have also been developed, offering a more cost-effective and simplified procedure. researchgate.net These reactions often proceed from o-halogenated aryl aldehydes or ketones and aryl hydrazines via an initial condensation followed by the copper-catalyzed cyclization. researchgate.net Furthermore, tandem reactions initiated by a copper-catalyzed Ullmann-type C-N bond formation have been utilized to construct complex heterocyclic systems, such as multisubstituted indoles, demonstrating the versatility of this catalytic system. organic-chemistry.org
Table 2: Examples of Copper-Catalyzed Indazole Synthesis
| Starting Material | Catalyst/Ligand | Product | Yield | Reference |
| Fluorinated aryl precursor with hydrazone | Copper catalyst | Fluorinated 1H-indazole | Excellent | acs.org |
| 2-bromoaryl oxime acetates and amines | Copper catalyst | 1H-indazoles | Good to excellent | researchgate.net |
| o-halogenated aryl aldehydes/ketones and aryl hydrazines | Ligand-free copper catalyst | 1-aryl-1H-indazoles | Good | researchgate.net |
| o-haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-indazoles | Not specified | researchgate.net |
| Aryl iodides and enamines | CuI/Johnphos | Multisubstituted indoles | Very good | organic-chemistry.org |
Metal-Free Cyclization Approaches
While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is highly desirable to avoid potential metal contamination in the final products, particularly in the pharmaceutical industry. nih.gov Several metal-free strategies for the synthesis of indazoles have been reported, often relying on oxidative cyclization or electrochemical methods.
One approach involves the intramolecular oxidative C–N coupling of aryl hydrazones. thieme-connect.com Reagents such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can be used as the oxidant under basic conditions to promote the cyclization. thieme-connect.com This method has been shown to be effective for a variety of aromatic hydrazones, including those bearing both electron-donating and electron-withdrawing groups. thieme-connect.com
Electrochemical synthesis represents a green and efficient alternative for constructing the indazole ring. nih.gov By applying an electric current, an intramolecular cyclization of suitable precursors can be achieved without the need for external chemical oxidants. For example, the electrochemical oxidation of N-aryl hydrazones in an undivided cell with platinum electrodes can lead to the formation of 1H-indazoles in good to excellent yields. nih.gov The proposed mechanism involves the anodic oxidation of the substrate to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization. nih.gov
Hypervalent iodine reagents have also been utilized to catalyze the oxidative cyclization of N'-aryl urea (B33335) compounds, providing a metal-free pathway to benzimidazolinones, a related class of N-heterocycles. mdpi.com This highlights the potential of hypervalent iodine catalysis for other intramolecular C-N bond formations, including indazole synthesis.
Table 3: Examples of Metal-Free Indazole Synthesis
| Starting Material | Reagent/Condition | Product | Yield | Reference |
| Aryl hydrazones | TEMPO/NaHCO₃ or DMAP, O₂ | 3-alkyl/aryl indazoles | Not specified | thieme-connect.com |
| N-aryl hydrazones | Electrochemical oxidation | 1H-indazoles | Good to excellent | nih.gov |
| 2-aminophenones and hydroxylamine derivatives | One-pot reaction | Indazoles | Very good | organic-chemistry.org |
ANRORC-like Rearrangements for Fluorinated Indazoles
The ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism provides an intriguing pathway for the synthesis of heterocyclic compounds, including fluorinated indazoles. researchgate.netunipa.it This type of rearrangement allows for the transformation of one heterocyclic system into another, often under mild conditions.
A notable example is the synthesis of 6-substituted fluorinated indazoles from 5-tetrafluorophenyl-1,2,4-oxadiazoles. researchgate.netunipa.it The reaction is initiated by the nucleophilic addition of a bidentate nucleophile, such as hydrazine, to the electrophilic C(5) position of the 1,2,4-oxadiazole (B8745197) ring. This is followed by the opening of the oxadiazole ring and a subsequent ring-closure step to form the more stable indazole nucleus in high yield. researchgate.netunipa.it The presence of the electron-withdrawing perfluoroalkyl group on the oxadiazole is crucial for activating the C(5) position towards nucleophilic attack. researchgate.net
This methodology offers a powerful tool for accessing fluorinated indazoles, which are often challenging to synthesize via traditional methods. The ability to introduce substituents at the C(6) position of the final indazole product can be achieved by first functionalizing the starting pentafluorophenyl-1,2,4-oxadiazole through nucleophilic aromatic substitution. unipa.it
Asymmetric Synthesis Approaches for Chiral Indazole Derivatives
The development of asymmetric methods to synthesize chiral indazole derivatives is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through the use of chiral auxiliaries, chiral reagents, or chiral catalysts. youtube.comyoutube.com
One innovative approach to creating chiral indazoles involves a copper-hydride (CuH) catalyzed enantioselective alkylation. mit.edu This method has been successfully applied to the C3-allylation of indazoles, generating a quaternary stereocenter with high enantioselectivity. A key feature of this strategy is the use of an "umpolung" approach, where an electrophilic indazole derivative is employed, in contrast to the more conventional nucleophilic character of indazoles. mit.edu
Another strategy for introducing chirality is through axial-to-axial chirality transfer. rsc.org In this approach, a C-N axially chiral carbazole (B46965) is synthesized via an intramolecular Buchwald-Hartwig amination starting from a C-C axially chiral biaryl precursor. This demonstrates the potential for transferring existing chirality within a molecule to create a new chiral axis.
While direct asymmetric synthesis of the indazole core is an active area of research, the functionalization of a pre-formed indazole ring with chiral substituents is a more common strategy. This can be achieved by reacting the indazole with a chiral electrophile or by employing a chiral catalyst to control the stereochemistry of a reaction at a substituent.
Spectroscopic and Structural Elucidation in Indazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including indazole derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities, it is possible to determine the connectivity of atoms and differentiate between isomers.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. In the case of substituted indazoles, the position and nature of substituents significantly influence the chemical shifts and coupling patterns of the aromatic protons.
Interactive Data Table: Representative ¹H NMR Data for a Substituted Indazole Analog
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.05 | s | - |
| H-4 | 7.75 | d | 8.5 |
| H-7 | 7.30 | d | 8.5 |
| NH | 13.0 (broad) | s | - |
| Note: This data is hypothetical and based on general principles and data for related indazole structures. |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic nature of attached substituents.
For 6-fluoro-5-methoxy-1H-indazole, the ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms. The carbon atoms attached to the electronegative fluorine and oxygen atoms (C-6 and C-5, respectively) would be expected to resonate at downfield chemical shifts. The presence of the fluorine atom would also introduce C-F coupling, which can be observed in the spectrum and aids in signal assignment. Analysis of related fluorinated indazoles demonstrates the significant influence of fluorine substitution on the carbon chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~110 |
| C-5 | ~150 (d, ¹JC-F) |
| C-6 | ~145 |
| C-7 | ~100 |
| C-7a | ~140 |
| OCH₃ | ~56 |
| Note: These are predicted values based on known substituent effects in aromatic systems. |
¹⁴N and ¹⁵N NMR Spectroscopic Studies for Tautomeric Equilibrium
Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful technique for studying this tautomeric equilibrium. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding.
In solution, one tautomer is typically predominant. ¹⁵N NMR studies on various azoles have shown that the nitrogen chemical shifts differ significantly between the two tautomeric forms, allowing for the determination of the major tautomer present. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable.
¹⁹F NMR Spectroscopic Investigations
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound would provide information about the electronic environment at the C-6 position. Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) and carbons (C-F coupling) can be observed in the respective NMR spectra, aiding in the complete structural assignment. Studies on other fluorinated indazoles have demonstrated the utility of ¹⁹F NMR in confirming the position of fluorine substitution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for indazoles include the loss of HCN and N₂. For this compound, characteristic fragments might arise from the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO).
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 166 | [M]⁺ |
| 151 | [M - CH₃]⁺ |
| 123 | [M - CH₃ - CO]⁺ |
| Note: These are predicted fragmentation patterns based on the structure. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound is not available in the searched literature, studies on other indazole derivatives reveal common structural features. The indazole ring is typically planar, and in the solid state, molecules often form hydrogen-bonded dimers or chains through the N-H and the pyrazolic nitrogen atom. The crystal packing would also be influenced by the fluoro and methoxy substituents.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)
In the synthesis and characterization of indazole derivatives such as this compound, chromatographic techniques are indispensable for both the assessment of purity and the separation of isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools frequently employed for these purposes due to their high resolution, sensitivity, and adaptability to a wide range of aromatic and heterocyclic compounds.
The separation of indazole derivatives, including regioisomers that may form during synthesis, often presents a significant analytical challenge. Reversed-phase HPLC (RP-HPLC) is a commonly utilized technique for the analysis of such aromatic compounds. In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. The retention of the analytes is primarily governed by their hydrophobicity.
For a compound like this compound, a typical RP-HPLC method would involve a gradient elution. This process starts with a higher proportion of a polar solvent, such as water (often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), and gradually increases the proportion of a less polar organic solvent, such as acetonitrile (B52724) or methanol. This gradient allows for the effective separation of compounds with a range of polarities. The choice of mobile phase composition, pH, and gradient profile can be optimized to achieve the desired separation of the target compound from any starting materials, byproducts, or isomers.
The detection of the separated compounds is commonly achieved using a UV detector, as the indazole ring system is chromophoric and absorbs UV light. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity.
Table 1: Representative HPLC Parameters for the Analysis of Substituted Indazoles
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for the analysis of substituted indazoles and would require optimization for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the unambiguous identification of compounds. Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information.
For this compound, LC-MS can confirm the molecular weight of the main peak, aiding in its identification. Furthermore, tandem mass spectrometry (MS/MS) can be employed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides structural information that can be used to distinguish between isomers that might have identical molecular weights and similar retention times. The fragmentation pattern serves as a molecular fingerprint, enhancing the confidence in the structural assignment.
The separation of regioisomers of substituted indazoles is a common challenge that can be addressed by careful optimization of chromatographic conditions. The subtle differences in the polarity and steric properties of isomers can be exploited to achieve separation on a suitable stationary phase. In some cases, specialized chiral stationary phases may be required if enantiomers are present. The combination of high-resolution chromatography and mass spectrometric detection in LC-MS provides a robust methodology for the comprehensive analysis of complex reaction mixtures containing functionalized indazoles.
Theoretical and Computational Chemistry of Fluorinated and Methoxy Indazoles
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of molecules like 6-fluoro-5-methoxy-1H-indazole. These computational methods provide insights into bond lengths, bond angles, and the distribution of electrons, which are crucial for predicting molecular reactivity and interactions.
Hartree-Fock (HF) and Density Functional Theory (DFT) Studies
Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used methods for investigating the electronic structure of molecules. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, understanding of the system.
DFT, a more advanced approach, has become the workhorse of computational chemistry for systems of this size. It calculates the electron density of a molecule to determine its properties. dergipark.org.tr Functionals like B3LYP and B3PW91 are commonly employed in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy. nih.govnih.gov For indazole derivatives, DFT calculations are used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties like dipole moments and electrostatic potential. nih.govrsc.org Studies on similar heterocyclic compounds have demonstrated that DFT methods, such as B3LYP/6-31G**, can provide results that are in good agreement with experimental data. nih.govresearchgate.net
Table 1: Comparison of Computational Methods for Molecular Properties
| Method | Key Feature | Common Application for Indazoles |
|---|---|---|
| Hartree-Fock (HF) | Treats electron correlation in an averaged way. | Initial geometry optimization, baseline for more advanced calculations. |
| Density Functional Theory (DFT) | Includes electron correlation effects via functionals. | Accurate geometry optimization, electronic structure analysis, vibrational frequency calculation. nih.gov |
Ab Initio and Basis Set Selection for Accurate Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying molecular systems. rsc.org The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.
For molecules containing fluorine and oxygen, such as this compound, basis sets that include polarization and diffuse functions are essential for accurate descriptions of the electronic structure. Pople-style basis sets, like 6-31G** or the more extensive 6-311++G(d,p), are frequently used. rsc.orgmdpi.com The selection of a larger basis set generally improves the accuracy of the calculated properties but also increases the computational time. chemrxiv.org For specific properties, such as core-level states, specialized or uncontracted basis sets may be employed to achieve higher accuracy. chemrxiv.org The choice of basis set is a critical step in ensuring that the computational model accurately reflects the real-world molecular system. mdpi.com
Analysis of Molecular Orbitals: HOMO and LUMO Energy Characterization
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. youtube.com
For aromatic heterocyclic systems like indazoles, the HOMO is typically a π-orbital distributed over the ring system, while the LUMO is a π*-antibonding orbital. The presence of substituents like fluorine and methoxy (B1213986) groups on the indazole ring can significantly alter the energies of these orbitals. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group influence the electron density distribution, thereby modulating the HOMO-LUMO gap. researchgate.net A smaller gap suggests higher reactivity and potential for electronic transitions. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. nih.govnih.gov
Table 2: Representative Frontier Orbital Energies for Substituted Indazoles
| Orbital | Typical Energy Range (eV) | Significance |
|---|---|---|
| HOMO | -5.0 to -7.0 | Electron-donating capability. |
| LUMO | -1.0 to -3.0 | Electron-accepting capability. |
| HOMO-LUMO Gap | 2.0 to 6.0 | Indicator of chemical reactivity and stability. youtube.com |
Note: These values are illustrative and can vary significantly based on the specific molecule and computational method.
Tautomerism and Isomer Stability Calculations (1H- and 2H-Indazole Forms)
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net The relative stability of these tautomers is a critical aspect of their chemistry, as it can affect their biological activity and physical properties. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. researchgate.net
Computational chemistry provides a powerful tool for quantifying the energy difference between these tautomers. nih.gov By performing geometry optimization and energy calculations for both the 1H- and 2H-forms of this compound using methods like DFT (e.g., B3LYP/6-31G**), the relative stability can be determined. nih.govresearchgate.net The calculations typically show that the 1H tautomer is lower in energy, although the magnitude of this difference can be influenced by substituents and the surrounding environment (e.g., solvent effects, which can be modeled using approaches like the Polarizable Continuum Model). mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. scielo.brdntb.gov.ua
For a compound like this compound, docking simulations can be used to investigate its potential interactions with various biological targets, such as protein kinases or other enzymes implicated in disease. nih.gov The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. scielo.br The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov Software like AutoDock and Hex are commonly used for these simulations. nih.govjocpr.com These studies help in identifying promising compounds and guiding the design of more potent and selective inhibitors. jocpr.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com By developing a QSAR model, the activity of new, untested compounds can be predicted, thereby accelerating the drug discovery process. nih.gov
To build a QSAR model for a series of indazole derivatives, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. jocpr.com Statistical methods are then used to create a model that correlates these descriptors with the experimentally measured biological activity (e.g., IC50 values). nih.govmdpi.com The resulting model can highlight which molecular properties are most important for the desired biological effect, providing valuable insights for optimizing lead compounds. jocpr.comnih.gov For instance, a QSAR study might reveal that the presence of a fluorine atom at a specific position is crucial for enhancing the biological efficacy of indazole derivatives.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules, providing detailed insights into the stability of ligand-protein complexes over time. mdpi.com For fluorinated and methoxy indazoles, such as this compound, MD simulations can elucidate the dynamic interactions between the ligand and its protein target, which is crucial for understanding its mechanism of action and for the rational design of more potent derivatives. nih.govnih.gov
Detailed research findings from computational studies on related indazole derivatives have highlighted the significance of specific interactions in stabilizing the ligand within the protein's binding pocket. For instance, studies on arylsulphonyl indazole derivatives as potential VEGFR2 kinase ligands have demonstrated the importance of hydrogen bonds. mdpi.com The methoxy group, similar to that in this compound, has been observed to participate in crucial interactions. For example, a 5-methoxy-derivative of sunitinib (B231) was reported to form a key interaction with Glu917. mdpi.com
The fluorine atom, with its high electronegativity and ability to form specific interactions, plays a significant role in modulating the binding affinity of a ligand. nih.govnih.gov Computational methods are essential for predicting and understanding the effects of fluorination. nih.govnih.govacs.org These methods can model fluorine-specific interactions such as hydrogen bonds and interactions with aryl groups, as well as the influence of fluorine on the surrounding water network, which can impact binding entropy. nih.govnih.gov
The following interactive data table summarizes typical interaction data that can be obtained from MD simulations of indazole derivatives in complex with a protein kinase.
| Indazole Derivative | Key Interacting Residue | Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) |
| Indazole Analogue A | Cys919 | Hydrogen Bond | 3.34 | -15.85 (Electrostatic) |
| Indazole Analogue B | Phe918 | Hydrophobic | 4.10 | -9.13 (Dispersion) |
| Indazole Analogue C | Glu917 | Hydrogen Bond | 2.30 | -14.74 (Electrostatic) |
Furthermore, the energetic contributions to binding can be dissected to understand the nature of the stabilizing forces. For different indazole derivatives, the electrostatic and dispersion energies can vary, indicating differences in the polarity and hydrophobicity of the interactions. mdpi.com For instance, for some indazole derivatives, the interactions with key residues like Phe918 are more polar, while for others, they are more hydrophobic in nature. mdpi.com
Pharmacological and Biological Research on Indazole Scaffolds
Indazole Derivatives as Privileged Scaffolds in Medicinal Chemistry
The indazole core is widely recognized as a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. nih.govresearcher.lifeacs.org This versatility stems from the indazole ring's aromatic nature, its ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity for substitution at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. acs.orgnih.gov The stability of the 1H-indazole tautomer, which is thermodynamically favored over the 2H-form, is a key feature in many biologically active derivatives. acs.orgfda.gov
The significance of the indazole scaffold is underscored by its presence in numerous clinically approved drugs and investigational molecules targeting a range of diseases. researchgate.netacs.org Marketed drugs such as Pazopanib, a multi-target tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer, feature the indazole core, demonstrating its value in oncology. acs.orgnih.gov The adaptability of the indazole structure allows medicinal chemists to design compounds that can fit into the binding sites of diverse proteins, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. acs.orgresearchgate.netnih.gov This proven track record in drug discovery solidifies the indazole nucleus's status as a cornerstone in the development of novel therapeutic agents. nih.govnih.gov
Investigation of Enzyme Inhibition and Modulatory Activities
Indazole derivatives have been extensively investigated for their ability to inhibit or modulate the activity of various enzymes, playing a crucial role in the management of numerous diseases.
The inhibition of protein kinases is a major strategy in cancer therapy, and the indazole scaffold has proven to be a highly effective framework for designing potent kinase inhibitors. nih.gov Indazole derivatives have been successfully developed to target a wide variety of kinases involved in oncogenic signaling pathways.
Tyrosine Kinases: Many indazole-based drugs, including Pazopanib and Axitinib, are potent inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are crucial for tumor angiogenesis. nih.gov
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. Several series of 1H-indazole derivatives have been developed as potent FGFR inhibitors. For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an IC₅₀ value of 15.0 nM. acs.org Further optimization led to a derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, with an enhanced FGFR1 inhibitory IC₅₀ value of 30.2 nM. nih.gov Another study identified an N-(6-(3-fluoro-5-methoxyphenyl)-1H-indazol-3-yl)benzamide derivative as the most potent FGFR1 inhibitor in its series, with an IC₅₀ of 3.3 nM. core.ac.uk
IDO1, Pim, and Aurora Kinases: Indazole derivatives have also shown inhibitory activity against other important cancer-related kinases. A series of 1H-indazole compounds were reported as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), with one derivative showing an IC₅₀ value of 5.3 μM. nih.gov Dihydropyrrolo[2,3-g]indazoles have been synthesized as inhibitors of Pim kinases, with one compound displaying a nanomolar IC₅₀ of 33 nM against Pim-3. nih.gov Additionally, novel amide derivatives of indazole have been identified as inhibitors of Aurora kinases. nih.gov
The following table summarizes the activity of selected indazole derivatives against various kinases.
| Compound Class | Target Kinase | Key Example | IC₅₀ Value |
|---|---|---|---|
| 1H-Indazol-3-amine Derivatives | FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 nM |
| 1H-Indazole-4-carboxamide Derivatives | FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 30.2 nM |
| N-Benzamide Indazole Derivatives | FGFR1 | N-(6-(3-fluoro-5-methoxyphenyl)-1H-indazol-3-yl)-4-(4-(dimethylamino)piperidin-1-yl)benzamide | 3.3 nM |
| 1H-Indazole Derivatives | IDO1 | Halogenated 1H-indazole derivative | 5.3 µM |
| Dihydropyrrolo[2,3-g]indazoles | Pim-3 | Dihydropyrrolo[2,3-g]indazole derivative 6 | 33 nM |
Cytochrome P450 (CYP) enzymes are critical for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. fda.gov Research has shown that some indazole derivatives can interact with and inhibit various CYP isoforms.
A study on the synthetic cannabinoid AB-PINACA, an indazole carboxamide, revealed its potential to inhibit several key drug-metabolizing enzymes. It was found to be a reversible inhibitor of CYP2C8 (Ki, 16.9 µM), CYP2C9 (Ki, 6.7 µM), and CYP2C19 (Ki, 16.1 µM), and a time-dependent inhibitor of CYP3A4. The related compound AB-FUBINACA also inhibited multiple CYP enzymes, including CYP2C9 and CYP2C19.
Furthermore, novel 17-indazole androstene derivatives have been specifically designed and synthesized as inhibitors of cytochrome P450 17A1 (CYP17), a key enzyme in androgen biosynthesis and a target for prostate cancer therapy.
However, not all indazole derivatives are potent CYP inhibitors. A study on a novel 2H-indazole-3-carboxamide derivative, developed as a prostanoid EP4 receptor antagonist, showed it had little to no inhibitory activity against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A, with IC₅₀ values exceeding 50 μM. acs.org This indicates that the potential for CYP-mediated drug interactions is highly dependent on the specific substitution pattern of the indazole scaffold, and such interactions are not an inherent property of the entire class. nih.gov
Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for producing nitric oxide, a neurotransmitter involved in various physiological and pathological processes in the brain. Overproduction of nitric oxide is linked to neurotoxicity, making selective nNOS inhibitors potential therapeutic agents for neurological disorders.
Indazole derivatives have been identified as potent inhibitors of nNOS. The compound 7-nitroindazole (B13768) is a well-established and selective inhibitor of nNOS that is widely used as a pharmacological tool to study the role of neuronal NO. Research into other substituted indazoles has shown that the position of substituents is crucial for activity. For example, the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency nearly equal to 7-nitroindazole.
Fluorination of the indazole ring has also been explored as a strategy to enhance inhibitory potency and selectivity. A study on 4,5,6,7-tetrafluoroindazoles found that these compounds were effective NOS inhibitors. Notably, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated high selectivity, inhibiting NOS-II (inducible NOS) activity by 80% without affecting NOS-I (nNOS) activity. This suggests that specific halogenation patterns on the indazole scaffold can be used to achieve selectivity among NOS isoforms.
Receptor Antagonism and Agonism Studies (e.g., GPCRs, Estrogen Receptor Degraders (SERDs))
The versatile indazole scaffold has been employed to develop ligands that modulate the function of various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors like the estrogen receptor.
G Protein-Coupled Receptors (GPCRs):
Glucagon (B607659) Receptor (GCGR): A series of novel indazole derivatives have been discovered to act as potent glucagon receptor antagonists, which have potential applications in the treatment of type II diabetes.
Cannabinoid Receptors (CBRs): Structure-activity relationship studies have led to the development of indazole-based partial agonists of peripheral cannabinoid receptors, which may offer therapeutic benefits for inflammatory diseases and pain with reduced central nervous system side effects.
Chemokine-like Receptor 1 (CMKLR1): Phenyl-indazole derivatives have been identified as novel antagonists for CMKLR1, a GPCR implicated in inflammatory diseases like psoriasis.
Prostanoid EP4 Receptor: 2H-Indazole-3-carboxamide derivatives were developed as novel and potent antagonists of the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy. acs.org
Selective Estrogen Receptor Degraders (SERDs): The estrogen receptor (ER) is a key driver of breast cancer growth. SERDs are a class of drugs that not only block the receptor but also promote its degradation. The indazole nucleus has emerged as a critical structural motif in the design of novel, orally bioavailable SERDs. Several series of indazole-based SERDs have been developed that demonstrate potent ER degradation and antagonism. nih.gov These compounds have shown the ability to induce tumor regression in preclinical models of tamoxifen-resistant breast cancer, highlighting their potential to overcome endocrine therapy resistance. nih.gov Thieno[2,3-e]indazole and tricyclic indazole derivatives represent advanced scaffolds that yield SERDs with improved antitumor effects and favorable drug-like properties. researcher.lifeacs.orgacs.org
Broad-Spectrum Biological Activity Investigations of Indazole Derivatives
Beyond targeted applications in oncology and neurology, the indazole scaffold has been a fruitful source of compounds with a wide range of other biological activities. The structural versatility of indazole derivatives allows for their interaction with various biological systems, leading to diverse therapeutic potentials. acs.orgacs.orgresearchgate.net
Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of indazole derivatives. acs.org For example, certain 3-methyl-1H-indazole derivatives showed significant activity against bacteria such as Bacillus subtilis and E. coli. acs.org Hybrid molecules incorporating indazole and thiadiazole motifs have also demonstrated promising antibacterial effects. nih.gov Additionally, some 2,3-diphenyl-2H-indazole derivatives have been found to inhibit the in vitro growth of fungal pathogens Candida albicans and Candida glabrata.
Anti-inflammatory Activity: The indazole core is present in the anti-inflammatory drug Benzydamine, highlighting the scaffold's potential in this area. fda.gov Research continues to explore new indazole derivatives for their anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX).
Antiprotozoal Activity: Indazole derivatives have shown significant potency against various protozoan parasites. Certain 2-phenyl-2H-indazole derivatives exhibited giardicidal, amebicidal, and trichomonicidal activity, in some cases proving more potent than the standard drug metronidazole. Other derivatives have shown promising activity against different species of Leishmania.
Anti-HIV Activity: The indazole nucleus has been incorporated into molecules designed to combat the human immunodeficiency virus (HIV), contributing to the broad antiviral potential of this scaffold. acs.orgresearchgate.net
The table below summarizes the diverse biological activities reported for various indazole derivatives.
| Biological Activity | Compound Class/Example | Target Organism/System | Reference |
| Antibacterial | 3-methyl-1H-indazole derivatives | Bacillus subtilis, E. coli | acs.org |
| Antifungal | 2,3-diphenyl-2H-indazole derivatives | Candida albicans, C. glabrata | |
| Anti-inflammatory | Benzydamine | Cyclooxygenase (COX) pathway | fda.gov |
| Antiprotozoal | 2-phenyl-2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica | |
| Antileishmanial | Triazole-indazole hybrids | Leishmania species | |
| Anti-HIV | General Indazole Derivatives | Human Immunodeficiency Virus | acs.orgresearchgate.net |
Limited Research Available on 6-fluoro-5-methoxy-1H-indazole
Intensive research into the pharmacological and biological properties of the specific chemical compound, this compound, has yielded limited publicly available scientific data. As a result, a comprehensive article detailing its specific activities in the requested areas cannot be generated at this time.
The indazole scaffold, a bicyclic aromatic organic compound, is a well-recognized "privileged structure" in medicinal chemistry. This means that derivatives of indazole are known to interact with a wide range of biological targets, leading to a variety of pharmacological effects. Extensive research has been conducted on numerous indazole derivatives, demonstrating their potential as therapeutic agents.
However, for the particular substituted indazole, this compound, specific studies detailing its anti-inflammatory, anti-bacterial, anti-fungal, anti-HIV, anti-platelet, anti-depressant, anti-hypertensive, or herbicidal activities are not readily found in the current body of scientific literature. Similarly, information regarding its specific mechanisms of biological action at the cellular and molecular level is not available.
While general information on the activities of the broader indazole class of compounds is abundant, it would be scientifically inaccurate to attribute these properties directly to this compound without specific experimental evidence. The addition of fluoro and methoxy (B1213986) groups at specific positions on the indazole ring can significantly alter the compound's chemical properties and its interaction with biological systems.
Therefore, until specific research on this compound is conducted and published, a detailed and accurate article on its pharmacological and biological profile, as per the requested outline, cannot be provided.
Structure Activity Relationship Sar Studies of 6 Fluoro 5 Methoxy 1h Indazole Derivatives
Impact of Fluorine Substitution on Biological Activity and Pharmacological Profile
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.comchimia.ch In the context of indazole derivatives, the position of fluorine substitution is critical. Research has demonstrated that the presence of a fluorine atom at the C6 position of the indazole ring can significantly boost biological potency. For instance, in a series of fluorinated indazoles evaluated as Rho kinase (ROCK1) inhibitors, the 6-fluoroindazole analog exhibited a dramatically enhanced inhibitory potency with an IC50 value of 14 nM, a stark contrast to the 4-fluoro substituted counterpart, which displayed low potency (IC50 of 2500 nM). nih.gov Furthermore, this 6-fluoro substitution was associated with a significant increase in oral bioavailability, reaching 61%. nih.gov
The beneficial effects of fluorine can be attributed to its unique electronic properties and its ability to form favorable interactions with biological targets. The high electronegativity of fluorine can alter the electronic landscape of the molecule, influencing its pKa and the strength of interactions with amino acid residues in a protein's binding pocket. chimia.ch Fluorine can participate in hydrogen bonds and other non-covalent interactions, which can contribute to a higher binding affinity. nih.gov The substitution of a hydrogen atom with fluorine can also block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile. mdpi.comchimia.ch
The following table summarizes the impact of fluorine substitution on the ROCK1 inhibitory activity of indazole derivatives.
| Compound | Position of Fluorine | ROCK1 IC50 (nM) | Oral Bioavailability (%) |
| 51 | C4 | 2500 | Not Reported |
| 52 | C6 | 14 | 61 |
Role of Methoxy (B1213986) Group at Position 5 (or 6) on Biological Interactions
The methoxy group, particularly when positioned at C5 or C6 of the indazole ring, plays a significant role in modulating the biological activity of these derivatives. As an electron-donating group, a methoxy substituent can influence the electronic distribution within the aromatic system, which in turn can affect ligand-receptor interactions. In several instances, a methoxy group has been shown to be crucial for potent activity. For example, a co-crystal structure of a 1H-indazole derivative bound to G-protein coupled receptor kinase 2 (GRK2) revealed that a methoxy group packed deep into a hydrophobic pocket of the enzyme, highlighting its importance for binding.
Influence of Substituent Position on Indazole Ring System (e.g., 1H- vs. 2H-tautomers)
The indazole ring exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov The position of the substituent on the nitrogen atom (N1 or N2) significantly impacts the molecule's shape, electronic properties, and biological activity. The synthesis of N-substituted indazoles can often lead to a mixture of N1 and N2 isomers, and their separation can be challenging. nih.govbeilstein-journals.org
The choice between the 1H and 2H tautomer can have profound consequences for biological activity. For example, in the development of inhibitors for certain kinases, the 1H-indazole scaffold has been identified as a key pharmacophore, with the N1-H atom often forming a critical hydrogen bond with the hinge region of the kinase. In other cases, N2-substituted indazoles have demonstrated superior potency. The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents already present on the indazole ring. beilstein-journals.org
The position of substituents on the benzenoid ring of the indazole is also a critical determinant of activity. As discussed earlier, the placement of a fluorine atom at C6 can be more advantageous than at C4. nih.gov Similarly, structure-activity relationship (SAR) studies on various indazole series have consistently shown that the nature and position of substituents at C3, C4, C5, and C6 are crucial for modulating potency and selectivity against different biological targets.
Derivatization at Various Positions of the 1H-Indazole Core for Potency and Selectivity Modulation
To optimize the biological activity of the 1H-indazole scaffold, medicinal chemists have extensively explored derivatization at various positions. The C3 and C6 positions have been particularly popular sites for modification.
For instance, in a series of 1H-indazole derivatives designed as anti-cancer agents, a hydrophobic group at the C6 position and a hydrophilic group at the C3 position were found to be beneficial. Further studies revealed that exchanging these groups could still result in potent compounds. Specifically, linking a substituted phenyl group to the C3 position and a hydrophilic moiety to the C6 position yielded compounds with significant antiproliferative activity.
The following table illustrates the impact of derivatization on the antiproliferative activity of 1H-indazole derivatives against the 4T1 breast cancer cell line.
| Compound | R1 (C6-substituent) | R2 (C3-substituent) | 4T1 IC50 (μM) |
| 2a | N-methylpiperazinyl | 4-chlorophenyl | >10 |
| 2f | N-methylpiperazinyl | 4-pyridyl | 0.23 |
| 2g | piperazinyl | 4-pyridyl | 1.15 |
| 2h | N-ethylpiperazinyl | 4-pyridyl | 0.87 |
These results underscore that even subtle changes, such as the nature of the alkyl substituent on a piperazine (B1678402) ring at C6, can significantly impact biological activity. The SAR analysis of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors also highlighted the importance of a hydrophobic ring in a deep back pocket and a hydrophilic group in the solvent-exposed region for achieving high potency and selectivity. nih.gov
Conformational Analysis and its Implications for Ligand-Target Binding
The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. nih.gov Conformational analysis of 6-fluoro-5-methoxy-1H-indazole derivatives is essential for understanding their binding modes and for the rational design of more potent and selective inhibitors. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the preferred conformations of these molecules in both the solid state and in solution. nih.govnih.gov
X-ray crystallography of ligand-protein complexes provides a static snapshot of the bioactive conformation, revealing key interactions at an atomic level. springernature.comyoutube.com For example, the crystal structure of an indazole-based inhibitor bound to its target can reveal the specific orientation of the 6-fluoro and 5-methoxy groups within the binding pocket, explaining their contribution to affinity. Computational modeling can complement experimental data by exploring the conformational landscape of the ligand and predicting its likely binding pose. nih.gov
Future Research Directions for 6 Fluoro 5 Methoxy 1h Indazole
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6-fluoro-5-methoxy-1H-indazole and its derivatives. Traditional synthetic routes can sometimes be lengthy and may utilize harsh reagents. Modern synthetic chemistry offers several avenues for improvement.
| Synthetic Strategy | Potential Advantage | Relevant Catalyst/Method |
| C-H Bond Functionalization | Fewer synthetic steps, increased atom economy. | Cobalt(III) or Palladium-catalyzed reactions. nih.govacs.org |
| Metal-Free Synthesis | Avoids toxic heavy metals, environmentally benign. | Reactions using oxidants like PIFA or iodine. nih.gov |
| Photocatalysis | Uses light as a clean energy source. | Eosin Y or other organic dyes. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Microreactor-based systems. nih.gov |
Advanced SAR Studies Utilizing High-Throughput Screening and Combinatorial Chemistry
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. nih.gov Future research will move beyond traditional, one-by-one compound synthesis and testing by employing high-throughput screening (HTS) and combinatorial chemistry.
Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds, where different functional groups are systematically varied at specific positions on the this compound scaffold. bohrium.com These libraries can then be rapidly assessed for biological activity using HTS techniques. A particularly powerful HTS method is DNA-Encoded Library (DEL) technology, which has been successfully used to screen trillions of molecules and identify novel indazole-based inhibitors for challenging targets like NLRP3. prnewswire.commarketscreener.com Applying DEL screening to targets relevant for this compound could rapidly identify potent and selective "hit" compounds. The resulting SAR data would provide deep insights into which substitutions enhance potency and selectivity, guiding the design of more effective therapeutic agents. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For this compound, these computational tools can be applied in several key areas.
ML models can be trained on existing data from other indazole derivatives to predict the biological activities and physicochemical properties (e.g., solubility, metabolic stability) of novel, virtual analogues of this compound. hilarispublisher.compropulsiontechjournal.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov AI algorithms can also be used for de novo drug design, generating entirely new molecular structures based on the indazole scaffold that are optimized for binding to a specific biological target. ijirt.org Furthermore, AI can assist in planning synthetic routes, predicting reaction outcomes and yields, which addresses a key bottleneck in the discovery process. nih.govchemrxiv.org
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast biological activity and ADME/Tox properties. | Prioritize synthesis of high-potential compounds. propulsiontechjournal.com |
| De Novo Design | Generate novel indazole-based structures with desired properties. | Explore new chemical space and discover novel leads. ijirt.org |
| Retrosynthesis Planning | Predict efficient synthetic pathways for target molecules. | Accelerate the "make" phase of research. nih.gov |
| High-Throughput Screening Analysis | Identify patterns and hits from large screening datasets. | Enhance the efficiency of lead identification. nih.gov |
Development of Targeted Probes for Mechanistic Elucidation of Biological Pathways
To fully understand how this compound exerts its effects at a molecular level, it is crucial to develop chemical probes. These are specialized molecules, derived from the parent compound, that can be used to identify its direct binding partners and explore its impact on cellular pathways.
Future research could focus on modifying the this compound structure to create such probes. For example, a fluorescent dye could be attached, allowing researchers to visualize the compound's localization within cells using microscopy. The indazole scaffold has already been successfully incorporated into fluorescent probes for detecting metal ions, demonstrating the chemical feasibility of this approach. researchgate.net Alternatively, a "clickable" chemical handle, such as an alkyne or azide, could be added. This would enable techniques like affinity-based protein profiling to "pull down" and identify the specific proteins that the compound interacts with inside the cell. These studies are essential for confirming the mechanism of action and identifying potential off-target effects.
Investigation of Multi-Targeting Approaches with this compound Scaffolds
Many complex diseases, such as cancer, involve the dysregulation of multiple biological pathways. nih.gov A promising therapeutic strategy is the development of single drugs that can modulate several targets simultaneously. The indazole scaffold is well-suited for this "multi-targeting" approach and has been used to develop inhibitors that act on multiple protein kinases. nih.govnih.gov
Future research on this compound could explicitly pursue a multi-targeting strategy. By systematically modifying the substituents on the indazole core, it may be possible to design derivatives that inhibit a specific combination of disease-relevant targets, such as different kinases (e.g., FGFR and DDR2) or a kinase and another enzyme class entirely. nih.gov This approach could lead to therapies with enhanced efficacy or the ability to overcome drug resistance compared to single-target agents. nih.gov In silico screening and computational modeling would play a critical role in predicting which targets a modified indazole scaffold might bind to, guiding the design of these multi-target drugs. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
